Comparative CYP3A4 Inhibition: Improved Selectivity Window Over the Core Scaffold
The 3,5-dimethoxy substitution significantly reduces time‑dependent inhibition of recombinant human CYP3A4 compared to the unsubstituted N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide core scaffold [1]. In a fluorescence‑based assay using midazolam as substrate and a 30‑min preincubation with NADPH, the 3,5-dimethoxy derivative exhibited an IC50 of 90 nM, whereas the core scaffold lacking methoxy groups showed an IC50 of 340 nM under identical conditions [1]. This 3.8‑fold improvement in CYP3A4 inhibition potency indicates a markedly lower risk of CYP‑mediated drug–drug interactions for the 3,5-dimethoxy analog in cellular hepatic models.
| Evidence Dimension | IC50 shift (CYP3A4 time‑dependent inhibition) |
|---|---|
| Target Compound Data | IC50 = 90 nM |
| Comparator Or Baseline | IC50 = 340 nM (N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide) |
| Quantified Difference | 3.8‑fold increase in potency (3.8×) |
| Conditions | Recombinant human CYP3A4, midazolam substrate, 30 min preincubation with NADPH |
Why This Matters
Procurement decisions for in vitro ADME panels require compounds with minimized CYP inhibition to avoid false positives; the 3.8‑fold difference demonstrates a tangible selectivity advantage.
- [1] BindingDB BDBM50584760; IC50 data for CYP3A4 inhibition. View Source
